(Iminomethoxy)acetic acid

Process Chemistry Green Chemistry Intermediates

(Iminomethoxy)acetic acid (CAS 188885-17-8), also known as 2-methanimidoyloxyacetic acid, is a small organic compound with the molecular formula C3H5NO3 and a molecular weight of 103.08. It is characterized by an iminomethoxy functional group and is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules.

Molecular Formula C3H5NO3
Molecular Weight 103.08 g/mol
CAS No. 188885-17-8
Cat. No. B12571515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Iminomethoxy)acetic acid
CAS188885-17-8
Molecular FormulaC3H5NO3
Molecular Weight103.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)OC=N
InChIInChI=1S/C3H5NO3/c4-2-7-1-3(5)6/h2,4H,1H2,(H,5,6)
InChIKeyLCFFBTAVFPGIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Iminomethoxy)acetic acid (CAS 188885-17-8): A Versatile Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis


(Iminomethoxy)acetic acid (CAS 188885-17-8), also known as 2-methanimidoyloxyacetic acid, is a small organic compound with the molecular formula C3H5NO3 and a molecular weight of 103.08 [1]. It is characterized by an iminomethoxy functional group and is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules [2]. Its structure, which includes a carboxylic acid and an imino-ether group, allows for versatile chemical transformations, making it a valuable reagent in the preparation of various derivatives. This compound is particularly noted for its role in constructing specific structural motifs found in pharmaceutical and agrochemical products [3].

Versatile chemical intermediate for pharmaceutical and agrochemical synthesis
Iminomethoxy-acetic acid core enables construction of targeted structural motifs
Low molecular weight building block supports process mass efficiency goals

Why Generic Substitution of (Iminomethoxy)acetic acid (CAS 188885-17-8) with Broader Class Analogs Can Fail in Precise Synthesis


The specific structure of (Iminomethoxy)acetic acid (C3H5NO3) is crucial for its function as a targeted intermediate. Unlike more complex or structurally divergent analogs, such as (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, the unadorned iminomethoxy-acetic acid core provides a unique starting point for building specific chemical motifs [1]. Generic substitution with other 'imino' or 'oxyacetic' acids would introduce unwanted bulk or different electronic properties, altering reaction kinetics and product outcomes. The precise molecular weight (103.08) and calculated LogP (-0.2) reflect its distinct hydrophilic-lipophilic balance, which influences solubility and reactivity in ways that similar but larger compounds cannot replicate [2]. Therefore, relying on a less specific analog risks synthetic failure or the generation of impurities in processes where this exact molecular architecture is required.

  • Molecular weight differences with broader oxyacetic analogs may shift stoichiometry and reaction kinetics.
  • Hydrophilicity mismatch (LogP difference) can alter phase partitioning during work-up and purification.
  • Non-iminoxyacetic acids lack the chemoselective activation required for regioselective amide couplings.

Quantitative Comparative Evidence for Selecting (Iminomethoxy)acetic acid (CAS 188885-17-8) Over Analogs


Molecular Weight Advantage of (Iminomethoxy)acetic acid for Process Scale-Up

(Iminomethoxy)acetic acid offers a significant process mass intensity advantage over more complex analogs used in similar applications. With a molecular weight of 103.08, it is substantially smaller than (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (molecular weight ~229.2) [1], a common intermediate in antibiotic synthesis. This lower molecular weight directly translates to reduced material usage per mole in upstream synthetic steps. When calculating for the synthesis of a target molecule requiring this specific moiety, using the simpler intermediate results in a quantifiably lower process mass intensity (PMI) and reduced waste generation [2].

Molecular weight vs. analog
Cross-study
103.08 g/mol vs ~229.2 g/mol
~55% lighter
Supports lower process mass intensity and reduced waste generation.
Calculated from standard atomic weights.
Process Chemistry Green Chemistry Intermediates

Hydrophilicity Profile of (Iminomethoxy)acetic acid Dictates Solvent Selection

The calculated partition coefficient (LogP) for (Iminomethoxy)acetic acid is -0.2 [1], indicating it is significantly more hydrophilic than many related methoxyimino acetic acid esters. For instance, typical strobilurin fungicide intermediates like (E)-2-(2-bromophenyl)-2-(methoxyimino)acetic acid methyl ester possess LogP values >2.0 [2]. This -2.2 LogP unit difference dictates that the target compound will partition preferentially into aqueous phases during work-up and purification, whereas the comparator will require organic solvents. This property is crucial for designing extraction and separation protocols in a multi-step synthesis, avoiding the use of halogenated solvents and simplifying purification [3].

Hydrophilicity (LogP)
Cross-study
Calculated LogP -0.2 vs >2.0
>100-fold partition difference
Dictates aqueous-phase work-up and solvent selection.
Based on cheminformatics calculations.
Physicochemical Properties Solubility Reaction Engineering

Regioselective Activation Advantage of Iminoxyacetic Acid Core in Monobactam Synthesis

In the synthesis of the monobactam antibiotic Aztreonam, the iminoxyacetic acid core, when part of a larger aminothiazole(iminoxyacetic acid)acetic acid sidechain, demonstrates essential chemoselectivity. Regioselective activation of this diacid (as compounds 15 or 18) allows for specific amide bond formation with an α-aminoazetidinone, producing Aztreonam in 75-85% yield [1]. This is a critical performance metric, as non-selective activation or use of a different oxyimino acid (e.g., a simple methoxyimino acid) would lead to undesired side products and significantly lower yields [2]. The success of this industrial process relies on the inherent reactivity profile conferred by the iminoxyacetic acid group [3].

Regioselective activation yield
Class-level inference
75–85% yield in monobactam synthesis
Iminoxyacetic acid core reported as key for high-yielding chemoselective coupling.
Based on industrial aztreonam route.
Regioselectivity Amide Coupling Antibiotic Synthesis

Recommended Industrial and Research Applications for (Iminomethoxy)acetic acid (CAS 188885-17-8) Based on Differential Evidence


Process Development for Cost-Effective Agrochemical Intermediates

Due to its low molecular weight of 103.08, (Iminomethoxy)acetic acid is an ideal starting point for developing high-volume, cost-sensitive agrochemical intermediates [1]. Its use minimizes process mass intensity (PMI) and waste, as established in the molecular weight comparison with more complex analogs like (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid [2]. Procurement for this application should prioritize suppliers offering material at scale with documented purity suitable for agricultural synthesis.

Optimization of Aqueous-Phase Reactions and Purifications

The compound's calculated LogP of -0.2 confirms its high hydrophilicity, which is a significant departure from lipophilic methoxyimino esters [3]. This property makes it exceptionally well-suited for reactions and work-up procedures that are designed for or benefit from an aqueous environment [4]. Scientists should consider (Iminomethoxy)acetic acid for processes where avoiding organic solvents is a key economic or environmental goal, or where selective aqueous extraction of a hydrophilic intermediate is required.

Synthesis of Beta-Lactam Antibiotic Sidechains Requiring Regioselective Activation

Literature precedence for the closely related aminothiazole(iminoxyacetic acid)acetic acid system demonstrates the critical role of the iminoxyacetic acid group in achieving high-yielding, regioselective amide couplings for monobactam antibiotics like Aztreonam (75-85% yield) [5]. For researchers investigating new beta-lactam antibiotics or process improvements for existing ones, (Iminomethoxy)acetic acid is a key precursor for installing the necessary iminooxyacetic acid pharmacophore or sidechain [6]. Its procurement is essential for any project requiring this specific structural motif for optimal reactivity and yield.

Application
Selection Property
Validation Focus
Cost-optimized agrochemical intermediate synthesis
Low molecular weight footprint
Scalable supply with documented purity
Aqueous-phase reaction and purification design
High aqueous affinity
Extraction and solvent substitution protocol optimization
Beta-lactam antibiotic sidechain construction
Iminoxyacetic acid group for chemoselective activation
Reproducible coupling yields under reported conditions
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